![molecular formula C20H20N2O3S B2430517 [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 858892-03-2](/img/structure/B2430517.png)

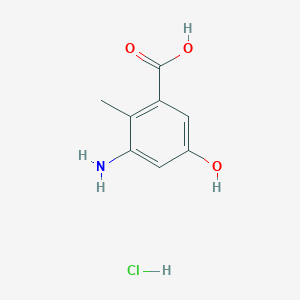

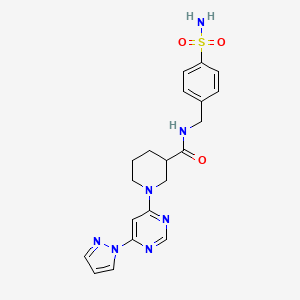

[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups, including a benzodioxol group, a sulfanyl group, and an imidazol group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the imidazol group can participate in various reactions, such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis

Physical and chemical properties, such as melting point, boiling point, solubility, and stability, can be determined experimentally. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis of its physical and chemical properties .Applications De Recherche Scientifique

Microwave Assisted Synthesis of Functionalized Derivatives The compound under discussion has applications in the field of organic synthesis. For instance, Kamila et al. (2011) discussed the microwave-assisted synthesis of functionalized hydantoin derivatives, including the nucleophilic substitution of the methylsulfanyl group with secondary amines. This research contributes to the development of novel methodologies for synthesizing complex organic molecules, including those similar in structure to [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol (Kamila, Ankati, & Biehl, 2011).

Synthesis of Complex Fluorescent Compounds The synthesis of complex compounds with selective fluorescence properties is another area of research. Li Rui-j (2013) synthesized a fluorescent compound with selective quenching effects for Co2+, indicating potential applications in chemical sensing and molecular recognition. Although the exact compound is not the same as [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol, the research demonstrates the broader field's interest in the synthesis and application of similarly complex organic molecules (Li Rui-j, 2013).

Chemical Sensor Development The development of chemical sensors using synthesized compounds is a significant area of application. For instance, research on fluorescent compounds for the selective determination of metal ions like Co2+ has implications for environmental monitoring and industrial processes. The work of Li Rui-j (2013) in synthesizing compounds with specific fluorescence properties for Co2+ detection is indicative of the practical applications of these types of compounds in sensor technology (Li Rui-j, 2013).

Catalytic Applications Catalysis, particularly in organic reactions, is another field where compounds like [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol could find application. Moreno-Fuquen et al. (2019) described the regioselective synthesis of heterocyclic amides and their use as intermediates for further chemical transformations. This study highlights the potential use of complex molecules in catalyzing or facilitating specific chemical reactions, which is crucial in pharmaceuticals, material science, and other industrial processes (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is known to interact with its target, nitric oxide synthase, and potentially modulate its activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes.

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests that it may affect the nitric oxide pathway . Nitric oxide is involved in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Changes in nitric oxide production can therefore have widespread effects on the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that nitric oxide is involved in . These could potentially include changes in blood vessel dilation, immune response, and nerve signal transmission.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-14-4-2-3-5-16(14)12-26-20-21-9-17(11-23)22(20)10-15-6-7-18-19(8-15)25-13-24-18/h2-9,23H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMQHRSSWNUPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)

![1-(4-Methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2430439.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2430453.png)